molecular formula C22H19FN4O5 B295409 8-(1,3-benzodioxol-5-ylmethoxy)-1-(2-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-(1,3-benzodioxol-5-ylmethoxy)-1-(2-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B295409
M. Wt: 438.4 g/mol
InChI Key: JPGSCBYTWDKARV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(1,3-benzodioxol-5-ylmethoxy)-1-(2-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as Fub-amb, is a synthetic cannabinoid that has gained interest in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Mechanism of Action

8-(1,3-benzodioxol-5-ylmethoxy)-1-(2-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione acts as a potent agonist of the cannabinoid receptor CB1, which is primarily found in the central nervous system. It also has moderate affinity for the CB2 receptor, which is primarily found in the immune system. Activation of these receptors by 8-(1,3-benzodioxol-5-ylmethoxy)-1-(2-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione leads to a variety of physiological effects, including analgesia, sedation, and euphoria.
Biochemical and Physiological Effects:
8-(1,3-benzodioxol-5-ylmethoxy)-1-(2-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to produce a range of biochemical and physiological effects, including modulation of the immune system, anti-inflammatory activity, and analgesia. It has also been shown to produce sedation and euphoria, which may contribute to its potential as a therapeutic agent for anxiety and depression.

Advantages and Limitations for Lab Experiments

8-(1,3-benzodioxol-5-ylmethoxy)-1-(2-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for laboratory experiments, including its high potency and selectivity for the CB1 receptor. However, it also has limitations, including its potential for abuse and the need for careful handling due to its toxicity.

Future Directions

There are several potential future directions for research on 8-(1,3-benzodioxol-5-ylmethoxy)-1-(2-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, including further investigation of its therapeutic potential for pain, anxiety, and depression. Additionally, research could focus on the development of novel synthetic cannabinoids with improved selectivity and reduced toxicity. Finally, studies could be conducted to further elucidate the mechanism of action of 8-(1,3-benzodioxol-5-ylmethoxy)-1-(2-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione and its effects on the endocannabinoid system.
In conclusion, 8-(1,3-benzodioxol-5-ylmethoxy)-1-(2-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic cannabinoid that has gained interest in the scientific community due to its potential therapeutic applications. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. Further research is needed to fully understand the potential of this compound for therapeutic use.

Synthesis Methods

The synthesis of 8-(1,3-benzodioxol-5-ylmethoxy)-1-(2-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been achieved using several methods, including the reaction of 2-fluorobenzyl cyanide with 8-(bromomethyl)-1,3-benzodioxole, followed by reaction with 3,7-dimethylxanthine and trifluoroacetic acid. Another method involves the reaction of 2-fluorobenzyl chloride with 8-(bromomethyl)-1,3-benzodioxole, followed by reaction with 3,7-dimethylxanthine and sodium hydride. These methods have been optimized to produce high yields of 8-(1,3-benzodioxol-5-ylmethoxy)-1-(2-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione.

Scientific Research Applications

8-(1,3-benzodioxol-5-ylmethoxy)-1-(2-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and depression. It has also been investigated for its potential as an anti-inflammatory agent. Additionally, 8-(1,3-benzodioxol-5-ylmethoxy)-1-(2-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been used in research to study the endocannabinoid system and its role in various physiological processes.

properties

Molecular Formula

C22H19FN4O5

Molecular Weight

438.4 g/mol

IUPAC Name

8-(1,3-benzodioxol-5-ylmethoxy)-1-[(2-fluorophenyl)methyl]-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C22H19FN4O5/c1-25-18-19(24-21(25)30-11-13-7-8-16-17(9-13)32-12-31-16)26(2)22(29)27(20(18)28)10-14-5-3-4-6-15(14)23/h3-9H,10-12H2,1-2H3

InChI Key

JPGSCBYTWDKARV-UHFFFAOYSA-N

SMILES

CN1C2=C(N=C1OCC3=CC4=C(C=C3)OCO4)N(C(=O)N(C2=O)CC5=CC=CC=C5F)C

Canonical SMILES

CN1C2=C(N=C1OCC3=CC4=C(C=C3)OCO4)N(C(=O)N(C2=O)CC5=CC=CC=C5F)C

Origin of Product

United States

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